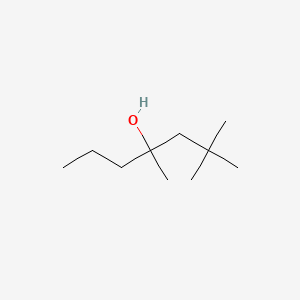

2,2,4-Trimethylheptan-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57233-31-5 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,4-trimethylheptan-4-ol |

InChI |

InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3 |

InChI Key |

KNACVESXMPHLNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC(C)(C)C)O |

Origin of Product |

United States |

Iii. Elucidation of Reaction Mechanisms and Transformations of 2,2,4 Trimethylheptan 4 Ol

Fragmentation Pathways of 2,2,4-Trimethylheptan-4-ol under Mass Spectrometric Conditions (Alpha Cleavage and Dehydration)

Under the high-energy conditions of electron impact mass spectrometry (EI-MS), alcohols typically undergo two primary fragmentation pathways: alpha cleavage and dehydration. libretexts.orgyoutube.comlibretexts.org These pathways are crucial for elucidating the structure of unknown alcohols.

Alpha Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the alpha-carbon. youtube.comyoutube.com The ionization of the alcohol first removes a non-bonding electron from the oxygen atom, forming a radical cation (the molecular ion, M⁺•). chemguide.co.uk This is followed by the homolytic cleavage of a C-C bond adjacent to the oxygen-bearing carbon. This fragmentation is favored because it results in a neutral radical and a resonance-stabilized, oxygen-containing cation, where the positive charge is delocalized between the carbon and oxygen atoms. libretexts.orglibretexts.orgyoutube.com

For this compound (molar mass: 158.28 g/mol ), there are three potential alpha cleavage points, leading to the loss of different alkyl radicals.

Loss of a propyl radical (•C₃H₇): Cleavage between C4 and the propyl group results in a cation with a mass-to-charge ratio (m/z) of 115.

Loss of an ethyl radical (•C₂H₅): Cleavage between C4 and the ethyl group results in a cation with an m/z of 129.

Loss of a methyl radical (•CH₃): While less direct, cleavage within the tert-butyl group (beta-cleavage relative to the hydroxyl) can also occur, though alpha-cleavage is typically more prominent. The primary alpha cleavage involves the bonds directly attached to the C4 carbinol carbon.

Dehydration: A second common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), which has a mass of 18 amu. youtube.com This dehydration event results in the formation of an alkene radical cation. libretexts.org The resulting peak in the mass spectrum appears at a mass-to-charge ratio of M-18. youtube.com For this compound, this would correspond to a fragment ion with an m/z of 140 (158 - 18).

The relative abundance of the fragments from these pathways provides structural information. The most stable carbocation formed during alpha cleavage often results in the base peak (the most intense peak) in the spectrum. chemguide.co.uk

| Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss (amu) | Resulting Fragment Ion m/z | Structure of Cationic Fragment |

|---|---|---|---|---|

| Dehydration | H₂O | 18 | 140 | [C₁₀H₂₀]⁺• |

| Alpha Cleavage | •C₃H₇ (Propyl radical) | 43 | 115 | [C₇H₁₅O]⁺ |

| Alpha Cleavage | •C₂H₅ (Ethyl radical) | 29 | 129 | [C₈H₁₇O]⁺ |

Computational Studies of Reaction Intermediates and Transition States in this compound Chemistry

While specific computational studies focusing exclusively on this compound are not prominently documented, computational chemistry provides powerful tools for understanding its reactivity. Methods like Density Functional Theory (DFT) can be employed to model reaction pathways and elucidate the structures of intermediates and transition states. researchgate.net

For instance, computational analysis could be used to:

Calculate Relative Stabilities: Quantum chemical calculations can determine the heats of formation for the various cationic fragments produced during mass spectrometric analysis. nih.gov This allows for the prediction of the most likely fragmentation pathways by identifying the most stable resulting ions.

Model Transition States: In potential reactions, such as acid-catalyzed dehydration, computational methods can map the potential energy surface. This helps in identifying the transition state structures and calculating the activation energy barriers, providing insight into reaction kinetics and mechanism.

Investigate Reaction Mechanisms: For complex reactions, computational tools can help distinguish between different possible mechanisms by comparing the calculated energy profiles. This has been used, for example, to study palladium-catalyzed cyclizations, which involve complex intermediates. researchgate.net

By applying these computational approaches to this compound, researchers could predict its behavior in various chemical environments, complementing experimental findings.

Investigating Radical-Mediated Reactions Involving the 2,2,4-Trimethylheptyl Framework

The 2,2,4-trimethylheptyl framework can participate in radical-mediated reactions, which are initiated by the formation of a free radical on the carbon skeleton. A common initiation step is the abstraction of a hydrogen atom by a highly reactive species, such as a hydroxyl radical (•OH).

Studies on the reaction of OH radicals with a similar branched alkane, 2,2,4-trimethylpentane, provide a model for the potential reactivity of the 2,2,4-trimethylheptyl framework. nih.gov In such reactions, the •OH radical abstracts a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical. The position of the radical will depend on the C-H bond strength (tertiary < secondary < primary).

Once the 2,2,4-trimethylheptyl radical is formed, it can undergo several subsequent reactions, particularly in the presence of other molecules like nitrogen oxides (NOₓ) or oxygen (O₂):

Reaction with Oxygen: In an atmospheric or combustion context, the alkyl radical would rapidly react with O₂ to form a peroxy radical (ROO•). This peroxy radical can then undergo further reactions, leading to the formation of stable products like carbonyls (ketones, aldehydes) and smaller alcohols through complex degradation pathways.

Fragmentation: The alkyl radical itself can undergo C-C bond cleavage (β-scission), breaking the molecule into a smaller alkene and a new alkyl radical. This is a common pathway in the thermal decomposition (pyrolysis) of large alkanes.

Cyclization: Intramolecular radical addition, or cyclization, can occur if the radical can attack another part of the molecule, though this is more common in longer, more flexible chains. mdpi.com

Based on the study of 2,2,4-trimethylpentane, radical oxidation of the 2,2,4-trimethylheptyl framework would be expected to yield a complex mixture of products, including various ketones, aldehydes, and smaller oxygenated fragments. nih.gov For example, abstraction of a hydrogen from C3 followed by reaction with oxygen and subsequent fragmentation could lead to the formation of acetone.

Iv. Advanced Spectroscopic Characterization and Structural Analysis of 2,2,4 Trimethylheptan 4 Ol

High-Resolution Infrared (IR) and Raman Spectroscopic Analysis: Conformational and Vibrational Assignments

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers profound insight into the functional groups and conformational landscape of 2,2,4-trimethylheptan-4-ol. The analysis focuses on assigning observed vibrational modes to specific molecular motions.

The most prominent feature in the IR spectrum is the hydroxyl (-OH) group. In a condensed phase (liquid or solid), this group engages in intermolecular hydrogen bonding, giving rise to a strong, broad absorption band typically observed in the 3200-3600 cm⁻¹ region. In contrast, the spectrum of a dilute solution in a non-polar solvent would reveal a sharp, weaker band around 3600-3700 cm⁻¹, corresponding to the 'free' or non-hydrogen-bonded O-H stretching vibration. The position and shape of this band are thus highly sensitive to the molecular environment.

The C-O stretching vibration of the tertiary alcohol group results in a strong absorption in the IR spectrum, typically found between 1100 and 1200 cm⁻¹. The hydrocarbon backbone gives rise to several characteristic vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl groups (asymmetric and symmetric) appear around 1470-1450 cm⁻¹ and 1385-1375 cm⁻¹, respectively. The presence of a tert-butyl group is often indicated by a characteristic split in the symmetric bending band, with two distinct peaks of comparable intensity near 1390 cm⁻¹ and 1365 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak Raman scatterer, the C-C and C-H vibrations of the alkyl framework produce strong signals, making it an excellent technique for analyzing the hydrocarbon skeleton. The complex conformational landscape, arising from rotation around the various C-C single bonds, can lead to the appearance of multiple bands in the fingerprint region (below 1500 cm⁻¹), with each conformer possessing a unique set of vibrational frequencies. researchgate.net

Table 1: Predicted Key Vibrational Assignments for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak | Indicates intermolecular association. |

| C-H Stretch (CH₃, CH₂) | 2850-3000 | Strong | Strong | Characteristic of the alkyl backbone. |

| C-H Asymmetric Bend (CH₃) | ~1470-1450 | Medium | Medium | |

| C-H Symmetric Bend (CH₃) | ~1385-1375 | Medium | Medium | Splitting expected due to tert-butyl group. |

| C-O Stretch | 1100-1200 | Strong | Medium | Characteristic of a tertiary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Elucidation (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The tert-butyl group at the C2 position would appear as a sharp singlet integrating to nine protons, typically in the highly shielded region of 0.8-1.0 ppm. The methyl group at C4 would also be a singlet, slightly downfield due to the proximity of the electron-withdrawing hydroxyl group. The remaining protons of the heptane (B126788) chain would appear as more complex multiplets, with chemical shifts and coupling patterns determined by their neighboring protons. The hydroxyl proton signal can appear over a wide chemical shift range and is often broad; its position is sensitive to concentration, temperature, and solvent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom. The quaternary carbon (C4) bearing the hydroxyl group would be found significantly downfield (typically 65-80 ppm). The other quaternary carbon (C2) of the tert-butyl group would be in the 30-40 ppm range. The various methyl, methylene, and methine carbons would have characteristic chemical shifts allowing for full assignment.

2D NMR Techniques: To unambiguously assign all signals and confirm the structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the alkyl chains. For instance, it would show a correlation between the protons on C3 and those on C5.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached, enabling definitive assignment of both ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the quaternary carbons. For example, the protons of the C1 methyl groups would show a correlation to the C2 quaternary carbon, and the protons on C3 and C5 would show correlations to the C4 quaternary alcohol carbon.

Together, these NMR techniques provide an irrefutable map of the molecular structure. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| 1 (and 2-CH₃) | CH₃ (x3) | ~0.9 | ~29-31 | Singlet (9H) |

| 2 | C | - | ~32-35 | - |

| 3 | CH₂ | ~1.5-1.7 | ~45-50 | Multiplet (2H) |

| 4 | C-OH | - | ~70-75 | - |

| 4-CH₃ | CH₃ | ~1.1-1.3 | ~25-28 | Singlet (3H) |

| 5 | CH₂ | ~1.4-1.6 | ~40-45 | Multiplet (2H) |

| 6 | CH₂ | ~1.2-1.4 | ~17-20 | Multiplet (2H) |

| 7 | CH₃ | ~0.9 | ~14-16 | Triplet (3H) |

Mass Spectrometry (MS) for Comprehensive Fragmentation Mapping and Molecular Structure Confirmation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molar mass = 158.28 g/mol ), the molecular ion (M⁺˙) peak at m/z 158 might be weak or absent in an electron ionization (EI) spectrum due to the instability of tertiary alcohols. bris.ac.uk

The fragmentation is dominated by pathways that lead to the formation of stable carbocations. libretexts.org

Alpha (α)-Cleavage: This is a major fragmentation pathway for alcohols. Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C4) occurs readily.

Loss of a propyl radical (•CH₂CH₂CH₃) from the C4-C5 bond would lead to a stable tertiary oxonium ion at m/z 115.

Loss of the tert-butylmethyl radical (•CH₂C(CH₃)₃) from the C3-C4 bond would result in an ion at m/z 87. The formation of the highly stable tert-butyl cation (m/z 57) through cleavage is a very favorable process and often results in a base peak. chemguide.co.uk

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols. This would produce a fragment ion peak at m/z 140 (M-18). This cation can then undergo further fragmentation.

The combination of these fragmentation pathways generates a unique mass spectrum that serves as a fingerprint for the molecule, confirming both its molecular weight and the specific arrangement of its alkyl groups and hydroxyl functionality.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 158 | [C₁₀H₂₂O]⁺˙ | Molecular Ion (M⁺˙) | May be weak or absent. |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical | Confirms methyl substitution. |

| 140 | [M - H₂O]⁺˙ | Dehydration | Characteristic of alcohols. |

| 115 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl) | Indicates structure around C4. |

| 87 | [M - C₅H₁₁]⁺ | α-cleavage (loss of neohexyl) | Indicates structure around C4. |

Integration of Spectroscopic Data for Elucidating Intermolecular Interactions and Aggregation Behavior

While NMR and MS provide definitive data on the covalent structure of individual molecules, a complete understanding requires probing the non-covalent forces that govern the substance's bulk properties. By integrating data from all spectroscopic methods, a picture of intermolecular interactions, primarily hydrogen bonding, emerges.

The IR spectrum provides the most direct evidence of hydrogen bonding. As mentioned, the presence of a broad O-H stretching band is a classic indicator of molecular aggregation through hydrogen bonds. The extent of broadening and the shift to lower frequency compared to a 'free' OH group can be correlated with the average strength of these interactions.

NMR spectroscopy can also be used to study these phenomena. The chemical shift of the hydroxyl proton is highly dependent on its involvement in hydrogen bonding. Concentration-dependent studies can be performed; as the concentration of the alcohol in a non-polar solvent increases, the hydroxyl proton signal typically shifts downfield, reflecting the shift in equilibrium from monomeric species to hydrogen-bonded dimers, trimers, and larger aggregates.

While MS is generally performed on isolated gas-phase ions and does not directly probe condensed-phase interactions, techniques like atmospheric pressure chemical ionization (APCI) can sometimes reveal proton-bound dimers or clusters in the gas phase, providing indirect evidence of aggregation tendencies. bris.ac.uk

By combining the definitive structural map from 1D and 2D NMR, the functional group confirmation from IR, and the molecular weight and fragmentation framework from MS, a complete and robust characterization of this compound is achieved. The vibrational data from IR, complemented by concentration-dependent NMR studies, further illuminates the crucial role of hydrogen bonding in defining the supramolecular chemistry and aggregation behavior of this tertiary alcohol. researchgate.netresearchgate.net

V. Computational Chemistry and Molecular Modeling of 2,2,4 Trimethylheptan 4 Ol

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field.

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good initial approximation of the electronic structure but notably neglects electron correlation, which can be critical for accurate energy predictions. gatech.edu

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that maps the many-electron problem onto a simpler one based on the electron density. acs.org It includes a measure of electron correlation, often leading to more accurate results than HF with comparable computational cost. Hybrid functionals, such as B3LYP, combine aspects of both theories.

For 2,2,4-trimethylheptan-4-ol, these calculations can predict key electronic properties. The molecular electrostatic potential (MEP) map would show the highest electron density around the oxygen atom of the hydroxyl group, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the hydroxyl hydrogen would be the most electron-deficient region.

Reactivity can be further understood by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Additionally, calculations of Bond Dissociation Energies (BDEs) can predict the most likely sites for radical abstraction. For branched alcohols, C-H bonds at tertiary carbon atoms generally have lower BDEs than those at primary or secondary carbons, making them more susceptible to abstraction. researchgate.net

Table 1: Predicted Bond Dissociation Energies (BDEs) for C-H Bonds in this compound (Illustrative) Note: These are estimated values based on general principles for similar branched alkanes and alcohols. Actual calculated values would require specific DFT computations.

| Bond Location | Bond Type | Predicted BDE (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| C4-H | Tertiary (α-carbon) | ~96-98 | Low (Abstraction from α-carbon is generally slow) |

| C2-H | Tertiary | ~93-95 | High |

| C3-H₂ | Secondary | ~98-100 | Moderate |

| C5-H₂ | Secondary | ~98-100 | Moderate |

| C1-H₃ | Primary (in neopentyl group) | ~104-106 | Very Low |

| C6-H₃ | Primary | ~100-102 | Low |

| O-H | Hydroxyl | ~104-105 | Very Low (in gas-phase radical reactions) |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and behavior in solution. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD can explore the different shapes (conformations) a flexible molecule like this compound can adopt.

The structure of this compound features several single C-C bonds, allowing for considerable rotational freedom. pharmacy180.com MD simulations can map the potential energy surface associated with these rotations, identifying low-energy (stable) and high-energy (transitional) conformations. Key dihedral angles, such as those along the C3-C4-C5 backbone, would be analyzed to determine preferences for anti (staggered) versus gauche (eclipsed) arrangements of the alkyl groups. Due to steric hindrance from the bulky trimethyl groups, certain conformations will be significantly less favorable.

When simulated in a solvent like water or an organic solvent, MD can reveal crucial information about solution-phase behavior. nih.gov These simulations model the explicit interactions between the alcohol and solvent molecules, showing the formation and dynamics of the solvation shell. For this compound in water, MD would show water molecules forming hydrogen bonds with the hydroxyl group, while the hydrophobic alkyl chains would influence the local water structure. nih.gov Such simulations are vital for understanding properties like solubility and partitioning behavior.

Theoretical Studies of Hydrogen Bonding Networks and Solvent Interactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs). youtube.com Theoretical studies are invaluable for quantifying the strength and geometry of these interactions.

Quantum chemical calculations can be used to model small clusters, such as a dimer of this compound or a complex with one or more solvent molecules (e.g., water). By comparing the energy of the hydrogen-bonded complex to that of the isolated monomers, the hydrogen bond interaction energy can be calculated.

A key structural feature of this compound is that it is a tertiary alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This creates significant steric hindrance around the hydroxyl group. journals.co.za Theoretical studies would likely show that this steric bulk impedes the formation of extended, linear hydrogen-bonded chains that are common for primary alcohols. researchgate.net Instead, the formation of cyclic multimers or simple dimers might be favored. When interacting with solvents, the accessibility of the hydroxyl group to solvent molecules would be lower compared to less hindered alcohols, which has implications for its solvation thermodynamics.

Modeling Atmospheric Reactivity and Degradation Mechanisms of Branched Alcohols

Branched alcohols can be emitted into the atmosphere, where their degradation contributes to atmospheric chemistry. The primary removal process for alcohols in the troposphere is reaction with the hydroxyl radical (•OH). researchgate.netscielo.br

Computational modeling can be used to map out the entire reaction mechanism. The process begins with the abstraction of a hydrogen atom from the alcohol by an •OH radical. nih.gov For this compound, H-abstraction can occur at several different C-H positions. As indicated by BDE calculations (see Table 1), abstraction is most likely to occur at the tertiary C-H position (C2), as this bond is typically the weakest. Abstraction from the C-H bond alpha to the hydroxyl group (C4) is generally slower. researchgate.net

Once a hydrogen atom is abstracted, an alkyl radical is formed. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical is complex, but computational studies can elucidate the various pathways, which may involve reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of stable products such as ketones, aldehydes, and other oxygenated volatile organic compounds. nih.gov These models are crucial for predicting the atmospheric lifetime of this compound and its potential to contribute to the formation of secondary air pollutants like ozone and organic aerosols.

Vi. Environmental Dynamics and Chemical Transformation Pathways of 2,2,4 Trimethylheptan 4 Ol

Biodegradation Mechanisms of Branched Tertiary Alcohols in Aquatic and Terrestrial Systems

The biodegradation of branched tertiary alcohols, such as 2,2,4-trimethylheptan-4-ol, in both aquatic and terrestrial environments is a complex process influenced by the molecular structure of the compound and the metabolic capabilities of the present microbial communities. Generally, organic materials can be broken down by microorganisms either aerobically (with oxygen) or anaerobically (without oxygen).

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen to break down organic pollutants. While many organic compounds are rapidly degraded by aerobic bacteria, the highly branched structure and the presence of a tertiary alcohol group in this compound can present challenges for microbial enzymes. exxonmobilchemical.com The steric hindrance caused by the methyl groups can make it difficult for enzymes to access the alcohol functional group. Studies on other tertiary alcohols, like t-butyl alcohol (TBA), have shown that they can be refractory in nature, meaning they resist degradation. vt.edu However, given sufficient acclimation time, microbial populations can develop the necessary enzymatic machinery to break down these complex structures. The process typically involves initial enzymatic attack to transform the alcohol into intermediates that can then enter central metabolic pathways. For instance, the biodegradation of iso-butanol, a branched primary alcohol, proceeds through the formation of iso-butylaldehyde and iso-butyric acid before being completely degraded. nih.gov While a different class of alcohol, this suggests a stepwise oxidative pathway is likely for branched alcohols.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms employ different metabolic strategies for degradation. This process often involves a consortium of different microbial groups working in succession. researchgate.net Anaerobic digestion is a well-known process for breaking down biodegradable material, ultimately producing methane (B114726) and carbon dioxide. The degradation of complex organic molecules under anaerobic conditions can be slower compared to aerobic processes. For tertiary alcohols like TBA, biodegradation rates in anaerobic subsurface systems have been observed to be very slow, particularly at low concentrations, which could lead to long-term persistence in groundwater. vt.edu The degradation pathways for complex branched alcohols like this compound under anaerobic conditions are not well-documented but would likely involve initial transformations to create more metabolically accessible compounds for fermenting and methanogenic microorganisms. researchgate.netfrontiersin.org

The degree of branching in alcohol ethoxylates has been associated with slower or poorer biodegradability compared to their linear counterparts. exxonmobilchemical.com This suggests that the complex structure of this compound would likely result in slower biodegradation rates in both aquatic and terrestrial systems compared to less branched or linear alcohols. The effectiveness of biodegradation is highly dependent on the specific microbial populations present and environmental conditions such as pH, temperature, and nutrient availability. mdpi.com

Atmospheric Oxidation Pathways and Secondary Organic Aerosol Formation Potential of Highly Branched Alcohols

The primary atmospheric removal process for alcohols is through oxidation initiated by hydroxyl (OH) radicals during the day. scienceopen.comresearchgate.net The reaction of OH radicals with saturated alcohols involves the abstraction of a hydrogen atom from a C-H bond, as abstraction from the O-H bond is considered negligible. researchgate.netscielo.br For highly branched tertiary alcohols like this compound, the presence of numerous C-H bonds at primary, secondary, and tertiary carbon atoms provides multiple sites for OH radical attack.

The resulting alkyl radicals rapidly react with molecular oxygen (O2) to form peroxy radicals (RO2). researchgate.netscielo.br The subsequent fate of these peroxy radicals is complex and can lead to the formation of a variety of oxygenated volatile organic compounds (OVOCs) and, significantly, secondary organic aerosols (SOAs). SOAs are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) and are important for air quality and climate. mountainscholar.org

Studies on C10 alkanes and their oxygenated derivatives have shown that the structure of the precursor molecule significantly influences SOA yield, with cyclic and linear structures generally producing more SOA than branched structures. copernicus.org However, the oxidation of highly branched alkanes, such as 2,2,4-trimethylpentane, a structural analog of this compound, is known to produce a complex mixture of products including acetone, 2-methylpropanal, and various hydroxycarbonyls and hydroxynitrates. nih.gov

The formation of low-volatility products is a key factor in SOA formation. epa.gov The oxidation of large alcohols can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation pathways, which can then partition into the aerosol phase. copernicus.org While specific data for this compound is limited, research on other C10 species indicates that their oxidation can lead to significant SOA production, particularly under lower NOx conditions where the formation of low-volatility hydroperoxides is favored. acs.org The atmospheric lifetime of alcohols varies, with more complex alcohols generally having shorter lifetimes (on the order of hours to days) due to their higher reactivity with OH radicals. scienceopen.comresearchgate.net

The table below summarizes findings on SOA formation from various C10 precursors, providing context for the potential of this compound.

| Precursor | SOA Yield (%) | Experimental Conditions |

| n-decane | ~4 | No NOx, OFR |

| cis-decalin | 21-44 | No NOx, OFR |

| n-butylcyclohexane | 13-25 | No NOx, OFR |

| 2-decanol | Higher than n-decane | Lower and Higher NOx |

| Cyclodecane | Higher than n-decane | Lower and Higher NOx |

Data compiled from various studies and may not be directly comparable due to differing experimental setups. copernicus.orgacs.org

Persistence and Environmental Fate Modeling of this compound in Varied Ecosystems

The environmental persistence of a chemical is defined by the length of time it remains in the environment. epa.gov For this compound, its persistence is determined by a combination of its susceptibility to degradation processes (biodegradation, atmospheric oxidation) and its physical-chemical properties that govern its movement and distribution between air, water, soil, and sediment. researchgate.net

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals. researchgate.netdefra.gov.uk These models integrate a substance's properties with environmental parameters to estimate its concentration in different environmental compartments over time. cefic-lri.org Key input parameters for these models include degradation half-lives in various media (air, water, soil), partition coefficients (like log Kow), and vapor pressure. cefic-lri.org

Given the slow biodegradation rates observed for other branched tertiary alcohols, it is likely that this compound would exhibit a degree of persistence in soil and water, particularly in anaerobic environments. vt.edu Its relatively high molecular weight and branched structure would suggest a lower volatility compared to smaller alcohols, influencing its partitioning between air and other compartments.

Modeling the environmental fate of this compound would require specific experimental data on its degradation rates and partitioning behavior. In the absence of such specific data, models can utilize data from structurally similar compounds to provide an initial assessment of its likely environmental behavior and persistence. nih.gov

Sorption and Transport Mechanisms of this compound in Geological Media

The movement of this compound through soil and groundwater is largely controlled by sorption processes, which describe the partitioning of a chemical between the solid (soil/sediment particles) and liquid (water) phases. academicbooks.dk The extent of sorption influences the compound's mobility; strong sorption leads to retention in the soil and reduced transport to groundwater, while weak sorption allows for greater mobility. mdpi.com

The primary mechanisms of sorption for organic compounds in soil are partitioning into soil organic matter and adsorption to mineral surfaces. For a non-polar to moderately polar compound like this compound, sorption is expected to be positively correlated with the organic carbon content of the soil. mdpi.com The molecule's branched structure and the presence of the hydroxyl group will also influence its interaction with soil components.

The transport of chemicals in geological media can be assessed using kinetic and sorption-desorption models. mdpi.comnih.gov These models help to understand whether a compound is likely to leach through the soil profile and contaminate groundwater. The transport of a chemical is also affected by the physical properties of the geological media, such as porosity and water flow rate. academicbooks.dk

Vii. Advanced Analytical Methodologies for the Detection and Quantification of 2,2,4 Trimethylheptan 4 Ol in Complex Matrices

State-of-the-Art Gas Chromatography (GC) Techniques for Isomeric and Trace Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 2,2,4-trimethylheptan-4-ol. russianlawjournal.org Modern advancements have significantly enhanced its capability to resolve isomeric compounds and detect trace amounts.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power and peak capacity compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for analyzing this compound in complex samples where it may co-elute with other structural isomers or matrix components. documentsdelivered.com The technique utilizes two columns with different stationary phase selectivities (e.g., non-polar followed by a polar column) connected by a modulator. acs.org The modulator traps fractions from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. acs.org This results in a structured two-dimensional chromatogram that separates compounds by both volatility and polarity, offering superior resolution. nih.govnih.gov

For the trace analysis of this compound, GCxGC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can achieve low detection limits. The ordered nature of GCxGC chromatograms, where structurally related compounds elute in distinct patterns, aids in the tentative identification of unknown related substances alongside the target analyte. concawe.eu

Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID)

For quantifying volatile organic compounds (VOCs) like this compound in liquid or solid samples, headspace (HS) sampling is an effective and clean sample introduction technique. russianlawjournal.orgnih.gov HS-GC-FID operates on the principle of analyzing the vapor phase that is in equilibrium with the sample in a sealed vial. russianlawjournal.org This minimizes matrix effects as non-volatile components of the sample are not injected into the GC system. nih.gov The FID provides a robust, linear response for hydrocarbons and related organic molecules, making it ideal for precise quantification. myfoodresearch.com

Method development for HS-GC-FID involves the optimization of several parameters to ensure the efficient and reproducible partitioning of the analyte from the matrix into the headspace.

| Parameter | Description | Typical Range for Volatile Alcohols | Impact on Analysis |

|---|---|---|---|

| Equilibration Temperature | The temperature at which the sample vial is held to reach equilibrium between the sample and vapor phase. | 60 - 120°C | Higher temperatures increase the vapor pressure of the analyte, leading to higher sensitivity, but can also increase pressure in the vial and potentially degrade the sample. myfoodresearch.com |

| Equilibration Time | The time the sample is held at the equilibration temperature. | 20 - 45 min | Must be sufficient to allow the analyte concentration in the headspace to reach a steady state for reproducible results. myfoodresearch.com |

| Sample Volume | The amount of sample placed in the headspace vial. | 0.5 - 5 mL | Affects the phase ratio (volume of headspace to volume of liquid), which influences the partitioning equilibrium and sensitivity. myfoodresearch.com |

| Matrix Modifiers | Addition of salts (e.g., NaCl) to the sample. | e.g., 25% w/v | Increases the ionic strength of aqueous samples, reducing the solubility of the alcohol and promoting its transfer into the headspace (salting-out effect). chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) Method Development for Branched Alcohols

While GC is often the preferred method for volatile alcohols, HPLC and SFC offer alternative separation mechanisms, particularly for less volatile derivatives or when GC is not suitable.

High-Performance Liquid Chromatography (HPLC)

For a relatively non-polar compound like this compound, normal-phase HPLC would be a suitable approach. This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol (B130326) as a modifier). Separation is based on the analyte's interaction with the polar stationary phase. However, HPLC can suffer from lower efficiency and higher solvent consumption compared to modern techniques.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to normal-phase HPLC. uliege.be It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies than HPLC. nih.govresearchgate.net

Method development in SFC for a branched alcohol like this compound involves optimizing several key parameters:

Stationary Phase: A variety of stationary phases can be used, ranging from bare silica (B1680970) to more complex chemically modified surfaces. The choice of column is critical for achieving the desired selectivity.

Co-solvent/Modifier: Since CO₂ is non-polar, a polar organic solvent (modifier), such as methanol (B129727) or ethanol, is typically added to the mobile phase to modulate analyte retention and improve peak shape. researchgate.net

Backpressure and Temperature: These parameters control the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography. uliege.be

SFC offers distinct advantages over HPLC for this type of analysis, including reduced solvent usage, faster run times, and unique selectivity, making it a compelling technique for high-throughput screening and analysis. researchgate.netamericanpharmaceuticalreview.com

Hyphenated Analytical Techniques for Structural Elucidation and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of analytes in complex mixtures. news-medical.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for analyzing volatile compounds. nih.gov For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. In this technique, the molecular ion or a primary fragment ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and specific product ions are monitored by the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, allowing for highly reliable quantification at very low levels.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

When using liquid chromatography, coupling it with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. argus-analysen.de This capability allows for the determination of the elemental composition of the analyte and its metabolites or degradation products with high confidence. masonaco.org For this compound (C₁₀H₂₂O), HRMS can easily distinguish it from other co-eluting compounds with different elemental formulas, even if they have the same nominal mass.

Electrochemistry-Liquid Chromatography-Mass Spectrometry (EC-LC-MS)

EC-LC-MS is an advanced hyphenated technique where an electrochemical cell is placed online before the LC-MS system. chromatographyonline.com This setup can be used to simulate oxidative metabolic pathways or to create electrochemically active derivatives of a target analyte. researchgate.netantecscientific.com While aliphatic alcohols are not typically electroactive, this technique could be valuable in studying the potential oxidation products of this compound, providing insights into its metabolic or environmental fate. chromatographyonline.com The electrochemical cell generates products that are then separated by LC and identified by MS. nih.gov

Development of Robust Internal Standard Methodologies for Precise Quantification

For accurate and precise quantification in chromatography, especially when complex sample preparation is involved, the use of an internal standard (IS) is crucial. scioninstruments.com An IS is a compound added in a constant amount to every sample, calibrator, and quality control. scioninstruments.com The final concentration is calculated based on the ratio of the analyte peak area to the IS peak area, which corrects for variations in injection volume, sample extraction, and instrument response. libretexts.org

The selection of an appropriate internal standard is governed by several criteria:

Chemical Similarity: The IS should be chemically similar to the analyte to ensure similar behavior during sample preparation and analysis, but it must be chromatographically resolved from it. scioninstruments.com

Absence in Samples: The IS must not be naturally present in the samples being analyzed. scioninstruments.com

Stability: The IS must be stable throughout the entire analytical procedure.

Elution Time: It should have a retention time close to, but not overlapping with, the analyte of interest.

For the analysis of this compound, a suitable internal standard could be an isotopically labeled version (e.g., this compound-d₃) for GC-MS analysis, as it co-elutes but is differentiated by mass. scioninstruments.com Alternatively, a homologous alcohol (e.g., 2,2,5-trimethyloctan-4-ol) or another branched alcohol with similar properties could be used for GC-FID analysis. epa.gov For complex matrices, using multiple internal standards may be necessary to cover a wider range of analyte properties. researchgate.net

| Internal Standard Type | Example | Applicable Technique | Advantages | Disadvantages |

|---|---|---|---|---|

| Isotopically Labeled Analogue | This compound-d₃ | GC-MS, LC-MS | Considered the "gold standard"; nearly identical chemical and physical properties lead to optimal correction for matrix effects and recovery. scioninstruments.com | Can be expensive and not always commercially available. |

| Homologue | 2,2,5-Trimethyloctan-4-ol | GC-FID, HPLC | Chemically similar, likely to have comparable extraction efficiency and chromatographic behavior. | Physical properties (e.g., volatility, solubility) are not identical, which may lead to slight inaccuracies. epa.gov |

| Structurally Similar Compound | Tertiary-Butanol | GC-FID, HPLC | Readily available and inexpensive. nih.gov | Significant differences in volatility and polarity can lead to poor correction for matrix effects and sample preparation variability. epa.gov |

Application of Advanced Chemometrics and Data Processing in Complex Analytical Datasets

Modern analytical techniques, particularly GCxGC and HRMS, generate vast and complex datasets. maastrichtuniversity.nl Extracting meaningful information from this data requires the use of advanced chemometric tools. Chemometrics applies mathematical and statistical methods to chemical data to enhance data interpretation, resolve complex mixtures, and build predictive models.

For the analysis of this compound, chemometric approaches are vital in several areas:

Data Preprocessing: This includes baseline correction, noise reduction, and chromatographic peak alignment across multiple samples, which is essential for reliable comparison. researchgate.net

Peak Deconvolution: In complex chromatograms where peaks overlap, multivariate curve resolution (MCR) can be used to mathematically separate the signals from co-eluting compounds, allowing for more accurate quantification. rsc.org

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to analyze the variance within large datasets. nih.gov This can help to classify samples based on their chemical profiles or to identify biomarkers related to the presence of this compound.

The integration of chemometrics into the data analysis workflow is essential to fully leverage the power of high-resolution analytical instrumentation, transforming raw data into reliable and interpretable results. maastrichtuniversity.nl

Viii. Future Research Directions and Emerging Areas in 2,2,4 Trimethylheptan 4 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of 2,2,4-trimethylheptan-4-ol, often relying on Grignard reactions, presents opportunities for improvement in terms of sustainability and atom economy. Future research is increasingly focused on developing greener synthetic methodologies that minimize waste and energy consumption.

Key Research Thrusts:

Catalytic Approaches: A significant shift towards catalytic methods is anticipated. The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. Research into novel organometallic or enzymatic catalysts could lead to more efficient and selective syntheses of tertiary alcohols like this compound.

Renewable Feedstocks: The long-term sustainability of chemical production hinges on the use of renewable starting materials. Research into converting biomass-derived molecules into suitable precursors for the synthesis of this compound is a promising, albeit challenging, area of investigation.

Alternative Solvents: The use of environmentally benign solvents, such as ionic liquids, supercritical fluids, or even water, is a key aspect of green chemistry. The development of synthetic routes for this compound that are effective in these alternative media would significantly reduce the environmental footprint of its production.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Grignard) | Future Sustainable Synthesis |

| Reagents | Stoichiometric organometallic reagents | Catalytic systems (organometallic, enzymatic) |

| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Green solvents (e.g., ionic liquids, water) |

| Process | Multi-step with intermediate isolation | One-pot, tandem reactions |

| Waste | Significant generation of inorganic salts | Minimized waste, recyclable catalysts |

| Atom Economy | Lower | Higher |

Deeper Mechanistic Understanding of Stereocontrol in Branched Tertiary Alcohol Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of this compound and other branched tertiary alcohols with high stereocontrol remains a significant challenge in organic chemistry. A deeper mechanistic understanding is crucial for the development of highly selective synthetic methods.

Areas for Mechanistic Investigation:

Asymmetric Catalysis: The development of chiral catalysts that can effectively control the stereochemical outcome of the reaction is a primary goal. Future research will likely focus on designing new ligand scaffolds for metal catalysts or developing novel organocatalysts that can create the desired stereoisomer with high enantiomeric excess.

Role of Aggregates in Grignard Reactions: Grignard reagents are known to exist as complex aggregates in solution, which can influence their reactivity and selectivity. Detailed mechanistic studies, perhaps using advanced spectroscopic techniques, could elucidate the precise role of these aggregates in the stereochemical course of the reaction, leading to better control.

Substrate-Controlled Diastereoselectivity: In cases where the ketone precursor already contains stereocenters, understanding the factors that govern the diastereoselectivity of the nucleophilic addition is critical. Future work will involve systematic studies of substrate features and reaction conditions to build predictive models for diastereocontrol.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring of this compound Transformations

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced spectroscopic techniques to the synthesis and transformations of this compound is an emerging area of research.

Promising In situ Techniques:

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools is becoming increasingly important in chemical process development. For the synthesis of this compound, PAT could enable better control over reaction parameters, leading to improved yield and purity.

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for in situ monitoring. acs.org By tracking the disappearance of starting material vibrational bands and the appearance of product bands, real-time kinetic data can be obtained. acs.org This is particularly useful for optimizing reaction conditions and ensuring complete conversion.

In situ NMR Spectroscopy: While technically more challenging to implement, in situ NMR can provide detailed structural information about all species present in the reaction mixture, including short-lived intermediates. This could be instrumental in unraveling complex reaction mechanisms.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for this compound Synthesis |

| In situ FT-IR | Functional group changes, reaction kinetics | Real-time monitoring of carbonyl consumption and hydroxyl formation. |

| In situ Raman | Molecular vibrations, particularly of non-polar bonds | Complements FT-IR, useful for monitoring C-C bond formation. |

| In situ NMR | Detailed structural information, identification of intermediates | Unambiguous identification of all species in the reaction mixture. |

Integrated Computational and Experimental Approaches for Predicting Environmental Behavior and Reactivity

Understanding the environmental fate and potential toxicity of chemical compounds is a critical aspect of modern chemical research. Integrated computational and experimental approaches are being developed to predict the behavior of molecules like this compound.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of a molecule with its biological activity or environmental properties. acs.org Future research will focus on developing and validating robust QSAR models to predict the toxicity, biodegradability, and bioaccumulation potential of this compound and related compounds. acs.org

Computational Toxicology: Molecular modeling techniques can be used to predict how a molecule might interact with biological systems at the molecular level. This can provide insights into potential mechanisms of toxicity and guide the design of safer chemicals.

Experimental Validation: The predictions from computational models must be validated through experimental studies. This includes standardized ecotoxicology tests and biodegradation assays to provide the empirical data needed to refine and improve the predictive power of the computational models.

Exploration of this compound as a Precursor for Novel Chemical Entities in Academic Research

While this compound has established applications, its potential as a building block for the synthesis of new and more complex molecules in an academic research setting is an area ripe for exploration. The sterically hindered nature of this tertiary alcohol presents both challenges and opportunities for synthetic innovation.

Potential Research Avenues:

Dehydration and Rearrangement Reactions: The dehydration of this compound can lead to a variety of alkenes, potentially with interesting substitution patterns. Studying the regioselectivity of this elimination under different catalytic conditions could provide access to novel olefinic structures.

Functional Group Interconversion: While the tertiary nature of the alcohol makes many standard transformations difficult, research into novel methods for the functionalization of sterically hindered alcohols could open up new synthetic possibilities. This might include the development of new catalysts for etherification, esterification, or even substitution reactions.

Polymer Chemistry: Tertiary alcohols can be used as initiators or monomers in certain types of polymerization reactions. Investigating the potential of this compound in the synthesis of novel polymers with unique properties due to the bulky alkyl groups could be a fruitful area of research. orientjchem.org

Synthesis of Novel Fragrance Compounds: The structural complexity of this compound makes it an interesting starting point for the synthesis of new fragrance and flavor compounds. Derivatization of the alcohol could lead to esters or ethers with unique olfactory properties.

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 2,2,4-Trimethylheptan-4-ol?

- Methodological Answer : Synthesis typically involves alkylation of ketones or Grignard reactions. For branched tertiary alcohols like this compound, a plausible route is the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to a ketone precursor, such as 2,4-dimethylpentan-3-one, followed by acid quenching. Catalytic hydrogenation of α,β-unsaturated ketones could also yield the target alcohol under controlled pressure (1–3 atm) using palladium or nickel catalysts. Ensure inert conditions and anhydrous solvents to avoid side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming branching and hydroxyl placement. The hydroxyl proton appears as a broad singlet (~1.5–2.0 ppm), while methyl groups resonate between 0.8–1.2 ppm. DEPT-135 can distinguish CH groups .

- IR : A strong O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) confirm alcohol functionality.

- Mass Spectrometry : Electron ionization (EI-MS) reveals fragmentation patterns, such as loss of HO (m/z 18) and cleavage at branched carbons .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), and work in a fume hood to avoid inhalation. The compound’s tertiary alcohol structure suggests moderate volatility; store in airtight containers away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Monitor for flammability (flash point ~80–100°C estimated) .

Advanced Research Questions

Q. How can computational tools optimize retrosynthetic pathways for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. Input the target structure to generate retrosynthetic trees, prioritizing steps with high atom economy and commercial precursor availability. For example, the tool may suggest a Corey-Fuchs alkynylation followed by hydrogenation, leveraging branching points at C2 and C4. Validate computationally predicted intermediates with DFT calculations (e.g., Gibbs free energy of reaction steps) .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from purity issues or solvent polarity mismatches. To address this:

- Reproduce Experiments : Use HPLC or GC to verify compound purity (>98%) before solubility tests .

- Standardize Conditions : Measure solubility in standardized solvents (e.g., water, ethanol, hexane) at 25°C using gravimetric or UV-Vis methods.

- Statistical Analysis : Apply ANOVA to compare datasets from multiple studies, identifying outliers linked to methodological variability .

Q. What strategies can isolate stereoisomeric impurities during synthesis of this compound?

- Methodological Answer : While the compound lacks chiral centers, byproducts from incomplete alkylation (e.g., 2,2,3-trimethyl variants) may form. Use preparative chromatography:

- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradient) to separate isomers by polarity.

- HPLC with Chiral Columns : If unexpected enantiomers are detected (due to trace catalysts), employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Data Contradiction and Validation

Q. How to address conflicting boiling point values in literature?

- Methodological Answer : Boiling points may vary due to atmospheric pressure differences or impurities. Perform distillation under controlled conditions (e.g., reduced pressure via rotary evaporation) and validate with differential scanning calorimetry (DSC). Cross-reference with analogous tertiary alcohols (e.g., 3-ethylheptan-4-ol, boiling point ~180–190°C) to estimate expected ranges .

Q. What mechanistic insights explain unexpected byproducts in Grignard-based synthesis?

- Methodological Answer : Byproducts like alkanes or ethers arise from over-addition of Grignard reagents or moisture exposure. Monitor reaction progress with in-situ IR to detect premature quenching. Use kinetic studies to optimize reagent stoichiometry and reaction time. For example, limit Grignard addition to 1.1 equivalents and maintain temperatures below 0°C to suppress Wurtz coupling .

Ecological and Toxicological Considerations

Q. What are the environmental persistence metrics for this compound?

- Methodological Answer : Estimate biodegradability using EPI Suite models. The compound’s branched structure and low polarity (logP ~3.5) suggest moderate persistence. Conduct OECD 301F tests to measure biological oxygen demand (BOD) in water. For aquatic toxicity, use Daphnia magna acute assays (EC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.